2,4-Dichlorophenyl 2-methoxy-5-methylbenzenesulfonate
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Overview
Description
2,4-Dichlorophenyl 2-methoxy-5-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of two chlorine atoms on the phenyl ring, a methoxy group, and a methyl group on the benzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl 2-methoxy-5-methylbenzenesulfonate typically involves the reaction of 2,4-dichlorophenol with 2-methoxy-5-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reagents are fed into the reactor in a controlled manner, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl 2-methoxy-5-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction Reactions: The sulfonate group can be reduced to a sulfinate or sulfide under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include sulfinates or sulfides.
Scientific Research Applications
2,4-Dichlorophenyl 2-methoxy-5-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Dichlorophenyl 2-methoxy-5-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichlorophenyl N-(2-methoxy-5-methylphenyl)carbamate
- 2,3-Dichlorophenyl N-(2-methoxy-5-methylphenyl)carbamate
- 2,5-Dichlorophenyl N-(2,3-dimethylphenyl)carbamate
Uniqueness
2,4-Dichlorophenyl 2-methoxy-5-methylbenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both electron-withdrawing (chlorine) and electron-donating (methoxy and methyl) groups on the aromatic rings influences its reactivity and interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H12Cl2O4S |
---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
(2,4-dichlorophenyl) 2-methoxy-5-methylbenzenesulfonate |
InChI |
InChI=1S/C14H12Cl2O4S/c1-9-3-5-13(19-2)14(7-9)21(17,18)20-12-6-4-10(15)8-11(12)16/h3-8H,1-2H3 |
InChI Key |
GWJHHKKMOALZFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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